4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1309682-54-9
VCID: VC3430416
InChI: InChI=1S/C12H16BrNO4S/c1-3-18-11-8-9(4-5-10(11)13)12(15)14-6-7-19(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
SMILES: CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br
Molecular Formula: C12H16BrNO4S
Molecular Weight: 350.23 g/mol

4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide

CAS No.: 1309682-54-9

Cat. No.: VC3430416

Molecular Formula: C12H16BrNO4S

Molecular Weight: 350.23 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide - 1309682-54-9

Specification

CAS No. 1309682-54-9
Molecular Formula C12H16BrNO4S
Molecular Weight 350.23 g/mol
IUPAC Name 4-bromo-3-ethoxy-N-(2-methylsulfonylethyl)benzamide
Standard InChI InChI=1S/C12H16BrNO4S/c1-3-18-11-8-9(4-5-10(11)13)12(15)14-6-7-19(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Standard InChI Key ZILKVNYRQMITKE-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br

Introduction

Chemical Properties and Structural Characteristics

4-Bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide (CAS: 1309682-54-9) is characterized by its molecular formula C₁₂H₁₆BrNO₄S and a molecular weight of 350.23 g/mol. The compound features a benzene ring with a bromine substituent at position 4, an ethoxy group at position 3, and a carbonyl group forming an amide bond with a 2-(methylsulfonyl)ethyl side chain.

The structure can be represented using various chemical notations:

  • SMILES: CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br

  • Standard InChI: InChI=1S/C12H16BrNO4S/c1-3-18-11-8-9(4-5-10(11)13)12(15)14-6-7-19(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)

  • Standard InChIKey: ZILKVNYRQMITKE-UHFFFAOYSA-N

Key Structural Features

The molecular architecture of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide incorporates several functional groups that potentially influence its chemical reactivity and biological properties:

  • The bromine atom at position 4 of the benzene ring contributes to the electronic properties and may enhance binding to specific protein targets

  • The ethoxy group at position 3 increases lipophilicity and can affect membrane permeability

  • The amide linkage provides hydrogen bonding capabilities essential for biological interactions

  • The methylsulfonyl group typically enhances water solubility and may facilitate specific binding interactions with biological targets

Physicochemical Properties

Table 1 summarizes the key physicochemical properties of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide:

PropertyValueReference
CAS Number1309682-54-9
Molecular FormulaC₁₂H₁₆BrNO₄S
Molecular Weight350.23 g/mol
IUPAC Name4-bromo-3-ethoxy-N-(2-methylsulfonylethyl)benzamide
PubChem Compound ID67216390
SMILESCCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br
InChIKeyZILKVNYRQMITKE-UHFFFAOYSA-N

Structure-Activity Relationships

The relationship between structural modifications and biological activity is a crucial aspect of medicinal chemistry research. Understanding how specific structural features of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide contribute to its properties provides valuable insights for drug design and optimization.

Structural Analogues and Comparative Analysis

Table 2 presents a comparison of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide with selected structural analogues:

CompoundCAS NumberMolecular FormulaKey Structural DifferencesReference
4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide1309682-54-9C₁₂H₁₆BrNO₄SReference compound
3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide1508545-96-7C₁₁H₁₄BrNO₃SDifferent position of bromine (position 3), methyl group at position 4 instead of ethoxy at position 3
4-Bromo-3-ethoxy-N-methoxy-N-methylbenzamide1960488-12-3C₁₁H₁₄BrNO₃Different N-substituents (methoxy and methyl groups instead of methylsulfonyl ethyl)
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide838605-73-5C₁₅H₁₆BrNO₃SSulfonamide linkage instead of amide, benzyl N-substituent
4-bromo-3-ethoxy-N-ethyl-N-methylbenzamide1403330-01-7C₁₂H₁₆BrNO₂N-ethyl-N-methyl substitution instead of N-(2-methylsulfonyl)ethyl

These structural variations can significantly influence physicochemical properties and biological activities:

  • Position and Type of Halogens: The position of the bromine atom (para vs. meta) affects the electronic distribution in the molecule, potentially altering binding interactions with biological targets.

  • N-Substitution Pattern: Variations in the N-substituents (methylsulfonyl ethyl vs. simpler alkyl groups) impact properties such as solubility, metabolic stability, and target selectivity.

  • Functional Group Interchanges: Replacing the amide linkage with a sulfonamide group, as in N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, alters hydrogen bonding capabilities and acid-base properties.

Structure-Based Activity Predictions

Based on the structural features of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide, several predictions regarding its biological activity can be made:

  • The bromine substituent at position 4 may enhance binding affinity for specific protein targets through halogen bonding interactions.

  • The ethoxy group at position 3 likely contributes to the lipophilic profile of the molecule, potentially facilitating penetration of biological membranes.

  • The methylsulfonyl moiety typically improves aqueous solubility while providing additional sites for hydrogen bonding and polar interactions with target proteins.

  • The amide linkage serves as both a hydrogen bond donor and acceptor, potentially facilitating specific molecular recognition events.

Future Research Directions

Several promising avenues for future research involving 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide can be identified:

Synthesis Optimization

Development of more efficient and scalable synthetic routes for 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide would be valuable for further research and potential applications. This might include:

  • Exploration of greener reaction conditions with reduced environmental impact

  • Development of one-pot synthetic approaches to minimize isolation of intermediates

  • Adaptation of existing methods to continuous flow chemistry for improved efficiency

Biological Activity Profiling

Comprehensive evaluation of the biological activity profile of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide would provide valuable insights into its potential applications:

  • Screening against a panel of cellular targets to identify specific mechanisms of action

  • Evaluation of selectivity profiles against related receptor families

  • Assessment of pharmacokinetic properties including absorption, distribution, metabolism, and excretion

Structure-Activity Relationship Studies

Systematic modification of the 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide scaffold could yield derivatives with improved properties:

  • Exploration of alternative substituents at the 4-position (replacing bromine)

  • Modification of the ethoxy group at position 3

  • Investigation of different linkers between the benzamide core and the methylsulfonyl moiety

  • Development of analogues with optimized solubility and permeability profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator